N-Acetylsphingosine
N-Acetylsphingosine
N-acetylsphingosine is a N-acylsphingosine that has an acetamido group at position 2.
Brand Name:
Vulcanchem
CAS No.:
3102-57-6
VCID:
VC0043508
InChI:
InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20+/m0/s1
SMILES:
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O
Molecular Formula:
C20H39NO3
Molecular Weight:
341.5 g/mol
N-Acetylsphingosine
CAS No.: 3102-57-6
Reference Standards
VCID: VC0043508
Molecular Formula: C20H39NO3
Molecular Weight: 341.5 g/mol
CAS No. | 3102-57-6 |
---|---|
Product Name | N-Acetylsphingosine |
Molecular Formula | C20H39NO3 |
Molecular Weight | 341.5 g/mol |
IUPAC Name | N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide |
Standard InChI | InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20+/m0/s1 |
Standard InChIKey | BLTCBVOJNNKFKC-QUDYQQOWSA-N |
Isomeric SMILES | CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)C)O |
SMILES | CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O |
Canonical SMILES | CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O |
Appearance | Unit:10 mgSolvent:nonePurity:98+%Physical solid |
Description | N-acetylsphingosine is a N-acylsphingosine that has an acetamido group at position 2. |
Synonyms | N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]acetamide; N-Acetyl-D-sphingosine; Acetyl Ceramide; N-Acetylsphingosine; |
Reference | 1. N. Di Nardo et al. “Ceramide 2 (N-acetyl sphingosine) is associated with reduction in Bcl-2 protein levels by Western blotting and with apoptosis incultured human keratinocytes” British Journal of Dermatology, Vol. 143 pp. 491-497, 20002. K. Wong, X. Li, N. Hunchuk “N-Acetylsphingosine (C2-ceramide) Inhibited Neutrophil Superoxide Formation and Calcium Influx” Journal of BiologicalChemistry, Vol. 270 pp. 3056-3052, 19953. N. S. Radin, “Killing tumours by ceramide-induced apoptosis: a critique of available drugs” Biochemical Journal, Vol. 371 pp. 243-256, 20034. N. S. Radin, “Designing anticancer drugs via the achilles heel: ceramide, allylic ketones, and mitochondria” Bioorganic and Medicinal Chemistry, Vol.11(10) pp. 2123-2142, 2003 |
PubChem Compound | 5497136 |
Last Modified | Nov 11 2021 |
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